5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Description
5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex heterocyclic compound featuring a purine-triazole-dione core fused with aromatic and chlorinated substituents. Its structure includes a 4-chlorophenylmethyl group at position 5, a methyl group at position 1, and a phenyl group at position 8 (Fig. 1).
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-7-9-14(21)10-8-12)19-24-23-16(27(18)19)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBRZSTHAQJBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, such as the one , are known to bind readily in the biological system with a variety of enzymes and receptors. .
Mode of Action
The mode of action of triazole compounds generally involves their interaction with these targets, leading to various biological activities
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their versatile biological activities
Biological Activity
The compound 5-[(4-Chlorophenyl)methyl]-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione belongs to a class of compounds known as triazoles, which are recognized for their diverse biological activities. This article reviews the biological activity of this specific compound by examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H16ClN5O2
- Molecular Weight : 373.82 g/mol
- IUPAC Name : this compound
Antioxidant Properties
Research indicates that compounds containing the triazole moiety exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. For instance, studies have shown that derivatives of triazoles can effectively inhibit the production of reactive oxygen species (ROS) in various cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been widely studied. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using macrophage models activated with lipopolysaccharide (LPS) showed that it could significantly reduce the release of these markers .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The COX-2 inhibitory activity was particularly notable with a reported IC50 value indicating its potency compared to standard anti-inflammatory drugs .
- Modulation of Signaling Pathways : It may also interact with various signaling pathways involved in inflammation and cellular stress responses, thereby contributing to its biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antioxidant activity with a reduction in oxidative stress markers in cellular models. |
| Study B | Showed that the compound inhibited COX enzymes with IC50 values comparable to celecoxib and indomethacin. |
| Study C | Evaluated the anti-inflammatory effects in vivo using carrageenan-induced edema models where the compound exhibited reduced paw swelling compared to control groups. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazole-Purine Family
Compound A: The molecule described in Molecules (2013) (4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-ylamino)-4-oxobutane-1,2-diyl dioctanoate) shares a triazole core but diverges significantly due to its dihydropyrimidine ring and glucose-derived substituent. Unlike the target compound, Compound A incorporates hydrophilic moieties (e.g., hydroxyl groups from glucose), which likely enhance solubility but reduce membrane permeability compared to the lipophilic 4-chlorophenylmethyl and phenyl groups in the target molecule .
Key Differences :
- Substituent Hydrophilicity : Compound A’s sugar moiety may target carbohydrate-binding proteins, whereas the target compound’s aromatic groups suggest interaction with hydrophobic binding pockets.
- Biological Targets : The dihydropyrimidine-triazole hybrid in Compound A could inhibit viral polymerases, while the purine-triazole-dione core of the target compound may interfere with ATP-binding sites in kinases .
Substituent-Driven Comparisons: 4-Chlorophenylmethyl Group
The 4-chlorophenylmethyl group is a critical feature shared with 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, a fungicide intermediate described in a 2008 patent. While the cyclopentanone derivative serves as a precursor for metconazole (a triazole fungicide), the presence of the 4-chlorophenylmethyl group in both compounds highlights its role in enhancing bioactivity through electronegative and steric effects.
Comparative Data Table
Research Implications and Limitations
The 4-chlorophenylmethyl group’s prevalence in agrochemicals (e.g., metconazole) and drug candidates underscores its versatility, but its efficacy in purine-triazole-dione systems requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
